molecular formula C22H12Cl2N4O2 B13116438 1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis- CAS No. 51016-63-8

1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-

Cat. No.: B13116438
CAS No.: 51016-63-8
M. Wt: 435.3 g/mol
InChI Key: ABRHAPVKULGVAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] involves the reaction of 2,5-dichloro-1,4-phenylenediamine with phthalic anhydride under specific conditions. The reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] has a wide range of applications in scientific research:

    Chemistry: Used as a pigment in various chemical formulations.

    Biology: Employed in biological assays and staining techniques.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, coatings, and plastics.

Mechanism of Action

The mechanism of action of 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one]
  • 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one]
  • 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one]

Uniqueness

The uniqueness of 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] lies in its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

51016-63-8

Molecular Formula

C22H12Cl2N4O2

Molecular Weight

435.3 g/mol

IUPAC Name

3-[2,5-dichloro-4-[(3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one

InChI

InChI=1S/C22H12Cl2N4O2/c23-15-10-18(26-20-12-6-2-4-8-14(12)22(30)28-20)16(24)9-17(15)25-19-11-5-1-3-7-13(11)21(29)27-19/h1-10H,(H,25,27,29)(H,26,28,30)

InChI Key

ABRHAPVKULGVAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3Cl)N=C4C5=CC=CC=C5C(=O)N4)Cl)NC2=O

Origin of Product

United States

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